molecular formula C92H130N28O24S4 B1682192 垂体后叶素 CAS No. 11000-17-2

垂体后叶素

货号 B1682192
CAS 编号: 11000-17-2
分子量: 2140.5 g/mol
InChI 键: KBZOIRJILGZLEJ-LGYYRGKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pituitrin is a proprietary name for an extract of bovine posterior pituitary hormones, specifically oxytocin and vasopressin . It was formerly used in obstetrics for the induction of labor prior to birth and for the treatment of post-partum hemorrhage .


Molecular Structure Analysis

The molecular formula of Pituitrin is C92H130N28O24S4 . Its molecular weight is 2140.5 g/mol . It is a nonapeptide primarily produced in the hypothalamus .


Chemical Reactions Analysis

Pituitrin has been used in the treatment of upper gastrointestinal hemorrhage in cirrhosis . Both octreotide acetate and pituitrin effectively reduce the pressure of the portal vein and reduce bleeding .


Physical And Chemical Properties Analysis

Pituitrin is a water-soluble compound . Its molecular weight is 2140.5 g/mol . More specific physical and chemical properties are not detailed in the available literature.

科学研究应用

1. Application in Cardiac Surgery

  • Summary of Application : Pituitrin, a substitute for vasopressin containing vasopressin and oxytocin, is used in cardiac surgery to manage complications such as vasoplegic syndrome, especially when pulmonary hypertension is involved . It constricts systemic circulation vessels, increases systemic circulation pressure, and potentially decreases pulmonary artery pressure and pulmonary vascular resistance .
  • Methods of Application : In a randomized controlled trial, an intervention group was continuously infused with 0.04 U/(kg•h) of pituitrin . The study included adult patients with pulmonary hypertension undergoing elective cardiac surgery .
  • Results or Outcomes : The primary outcome of the study was the composite endpoint of all-cause mortality within 30 days after surgery or common complications after cardiac surgery . Secondary outcomes included the incidence of other postoperative complications, length of hospital stay, and so on .

2. Application in Laparoscopic Myomectomy

  • Summary of Application : Pituitrin injection solution, which contains oxytocin and vasopressin, is widely used in myomectomy to reduce intraoperative hemorrhage . It promotes contractions and reduces hemorrhage when injected locally into the uterine body during laparoscopic myomectomy .
  • Methods of Application : In a double-blinded, randomized controlled trial, patients randomly received 0, 2, 4, or 6 units of pituitrin injected into the myometrium surrounding the myoma .

3. Application in Obstetrics

  • Summary of Application : Pituitrin, an extract of bovine posterior pituitary hormones (i.e., oxytocin and vasopressin), was formerly used in obstetrics for the induction of labor prior to birth and for the treatment of post-partum hemorrhage . It has been found to be very valuable in uterine inertia, post-partum hemorrhage from atonic uteri, and was very successful in Cesarean section .
  • Methods of Application : Pituitrin was administered in cases of atony, intravenous or intramuscular injections of 1 to 2 Cc., diluted with 20 Cc. of normal horse serum being given . A few minutes later a very light massage of the previously inert uterus would stimulate the organ to sudden contraction, in which state it remained for a long time, thus preventing hemorrhage .
  • Results or Outcomes : The use of Pituitrin in labor could be genuinely beneficial, with no serious complications to the fetus or mother .

4. Application in Neurosurgery

  • Summary of Application : Pituitary dysfunction is a recognized, but potentially underdiagnosed complication of traumatic brain injury (TBI). Post-traumatic hypopituitarism (PTHP) can have major consequences for patients physically, psychologically, emotionally, and socially, leading to reduced quality of life, depression, and poor rehabilitation outcome . Machine learning applications in neurosurgery are increasingly reported for diverse tasks such as faster and more accurate preoperative diagnosis, enhanced lesion characterization, as well as surgical outcome, complications, and healthcare cost prediction .
  • Methods of Application : The methods of application vary depending on the specific condition being treated. For example, in the case of PTHP, a comprehensive screening and management plan is required .
  • Results or Outcomes : The outcomes of these applications also vary. For instance, machine learning has shown promise in improving preoperative diagnosis and predicting surgical outcomes in pituitary surgery .

5. Application in Pediatric Septic Shock

  • Summary of Application : Pituitrin has been used in the treatment of septic shock in children. In a study, it was found that low-dose pituitrin could significantly improve the clinical effect in children with septic shock where conventional treatment failed to correct shock within 6 hours .
  • Methods of Application : In the study, pituitrin was administered at a low dose (0.01 - 0.03 U/min) in addition to the conventional treatment .
  • Results or Outcomes : The use of low-dose pituitrin resulted in a significant improvement in the clinical effect, shortened the total periods of treatment, and decreased mortality .

6. Application in Gastroenterology

  • Summary of Application : Pituitrin has been used in the treatment of upper gastrointestinal hemorrhage caused by cirrhosis . In a study comparing the clinical effect of octreotide and pituitrin in the treatment of upper gastrointestinal hemorrhage in cirrhosis, it was found that octreotide was superior to pituitrin .
  • Methods of Application : In the study, patients with upper gastrointestinal hemorrhage induced by cirrhosis were divided into two groups. One group was treated with pituitrin and the other with octreotide .
  • Results or Outcomes : Octreotide was found to be superior to pituitrin with advantages of quick onset, short hemostasis time, and less adverse reactions, which is helpful to control the rebleeding rate and bleeding-related mortality .

未来方向

Pituitrin is being studied for its potential use in the management of pulmonary hypertension in patients undergoing cardiac surgery . It constricts systemic circulation vessels, increases systemic circulation pressure, and may reduce pulmonary artery pressure and pulmonary vascular resistance . Therefore, evidence from randomized controlled trials is necessary to elucidate whether Pituitrin influences outcomes in patients with pulmonary hypertension following cardiac surgery .

属性

IUPAC Name

N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTCWSBVQSZVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H130N28O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2140.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Vasopressin, Cyclo (1-6) L-Cysteinyl-L-Tyrosyl-L-PhenylalanylL-Glutaminyl-L-Asparaginyl-L-Cysteinyl-L-Prolyl-L-Arginyl-L-Glycinamide, is a cyclic nonapeptide hormone primarily produced by the supraoptic and periventricular nuclei of the hypothalamus. Vasopressin release is mediated by sensory pathways, in which either a 2% increase in plasma osmolarity or a 10% decrease in blood pressure causes the release of endogenous vasopressin. Upon release, vasopressin mediates a variety of physiological effects, both centrally and systemically, primarily by binding to G-protein-coupled receptors termed V1 (V1A), V2, and V3 (V1B). V1 receptors are abundantly expressed in the brain whereby vasopressin binding can increase blood pressure through autonomic pathways. Peripherally, V1 is localized in the blood vessels (vascular smooth muscle), platelets, adrenal glands, kidneys, and liver. Vasopressin binding to V1 causes hydrolysis of phosphatidylinositol-4,5-bisphosphate into inositol triphosphate (IP3) and diacylglycerol (DAG) by phospholipase C, which in turn release intracellular calcium and activate protein kinase C (PKC) to open voltage-gated calcium channels (VGCCs) while closing potassium channels. Overall, intracellular calcium levels rise, which bind calmodulin and cause muscular contraction, resulting in vasoconstriction. This is balanced by the apparent ability of vasopressin to induce vasodilation through binding oxytocin receptors and activating endothelial nitric oxide (NO) synthase; NO acts antagonistically to reduce muscle contraction. It is also thought that vasopressin, acting through both V1 and oxytocin receptors, causes the cardiac release of atrial natriuretic peptide (ANP), which has a negative inotropic effect; indeed, vasopressin tends to decrease heart rate and cardiac output, although the opposite effect has been noted with low doses. V2 receptors are abundantly expressed in the distal convoluted tubules and the collecting ducts of the kidneys. Vasopressin binding to V2 causes activation of a Gs protein that subsequently activates protein kinase A (PKA) through adenylyl cyclase-mediated increase in cyclic adenosine monophosphate (cAMP), which leads to phosphorylation of the water channel aquaporin-2 (AQP2) and its trafficking to the cell surface. Increased AQP2 levels lead to increased water reabsorption and explains vasopressin's antidiuretic effects. V3 (formerly V1B) receptors are primarily located in the anterior pituitary and brain. Vasopressin released during acute stress causes adrenocorticotropic hormone (ACTH) release from the pituitary through V3 and by potentiating the effects of corticotrophin-releasing factor. Within the brain itself, V3 activation modulates various effects, including recognition, memory, aggression, anxiety, and depression. Thus, vasopressin can affect a wide variety of physiological processes, often in apparently contradictory ways depending on the patient's dose and physiological state. Vasodilatory shock causes an immediate release of vasopressin from 20 to 200 times its normal serum concentration, which falls again to normal levels in prolonged shock; in this context, normal serum levels are insufficient to control the pathologic vasodilation. In these cases, vasopressin acts to depolarize hyperpolarized vascular smooth muscle cells, restore sensitivity to catecholamines, and inhibit excessive nitric oxide production, primarily through acting through V1 receptors. Therefore, vasopressin helps decrease the dose requirement for norepinephrine and is routinely administered together with norepinephrine to restore normal blood pressure in shock states.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pituitrin

CAS RN

11000-17-2
Record name Vasopressin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011000172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vasopressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pituitrin
Reactant of Route 2
Pituitrin
Reactant of Route 3
Pituitrin
Reactant of Route 4
Pituitrin
Reactant of Route 5
Pituitrin
Reactant of Route 6
Pituitrin

Citations

For This Compound
15,300
Citations
V Tkachenko, Y Kovalchuk, N Bondarenko… - Biochemistry …, 2018 - hindawi.com
… administration of pituitrin and isoproterenol. e drugs were administered as follows: first, pituitrin (0.5U/kg)… e same injections of pituitrin and isoproterenol were repeated 6 h and 24 h later. …
Number of citations: 17 www.hindawi.com
EF Adolph, G Ericson - American Journal of Physiology …, 1927 - journals.physiology.org
… without pituitrin, are represented in figure 1. When taken with pure water, pituitrin delayed … We found in all of the three experiments with pituitrin which we carried out (subjects E, S, L), …
Number of citations: 21 journals.physiology.org
WD Davis Jr, R Gorlin, S Reichman… - New England Journal …, 1957 - Mass Medical Soc
THE observation that Pituitrin has a depressor effect on portal-vein pressure in the laboratory animal is not new and has been verified by a number of workers. Repetition of these …
Number of citations: 65 www.nejm.org
H Cushing - Proceedings of the National Academy of …, 1931 - National Acad Sciences
… Inone instance a cubic centimeter of the weaker" obstetrical pituitrin… pituitrin was mild whereas the response to 1.5 c. cm. was extreme.… On a few occasions pituitrin has been injected into …
Number of citations: 20 www.pnas.org
RF Ewer - Journal of Experimental Biology, 1952 - Citeseer
… If, however, the animals are injected with pituitrin and then kept … The pituitary extract used was Parke Davis Pituitrin. A … member of each pair was injected with pituitrin at a dosage of 3 iu/…
Number of citations: 105 citeseerx.ist.psu.edu
DN Paton, A Watson - The Journal of Physiology, 1912 - ncbi.nlm.nih.gov
… pituitrin may not act in the bird as it does in mammals. The peculiar results obtained by us with pituitrin … The pituitrin and the adrenalin chloride, 1 in 1000 of Messrs Parke Davis & Co., …
Number of citations: 58 www.ncbi.nlm.nih.gov
MM Murray - The Journal of Physiology, 1932 - ncbi.nlm.nih.gov
… of pituitrin in a perfusion liquid causes their permeability to increase. An injection of pituitrin … This may be the explanation of the antidiuretic effect of pituitrin in suppressing water diuresis. …
Number of citations: 66 www.ncbi.nlm.nih.gov
L Zhuang, Z Xu, Y Li, B Luo - BMC neurology, 2014 - bmcneurol.biomedcentral.com
… a continuous intravenous drip of pituitrin used to control hemoptysis in … of profound hyponatremia involving pituitrin, and the … of the adverse effect of pituitrin on serum sodium levels, …
Number of citations: 7 bmcneurol.biomedcentral.com
A Grollman, EMK Geiling - Journal of Pharmacology and Experimental …, 1932 - ASPET
… of pituitrin, pitressin and pitocin when injected in therapeutic doses into man. Pituitrin and … The decreased cardiac output after pituitrin and pitressin injections is attributed to a reflex …
Number of citations: 59 jpet.aspetjournals.org
GA Clark - The Journal of Physiology, 1928 - ncbi.nlm.nih.gov
… Intravenous injection of 0-5 cc pituitrin invariably produced a fall 1 The pituitrin used in this work was … The injection of pituitrin and adrenaline together or of pituitrin during the action of …
Number of citations: 96 www.ncbi.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。